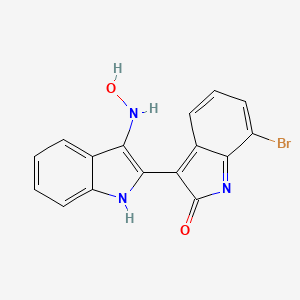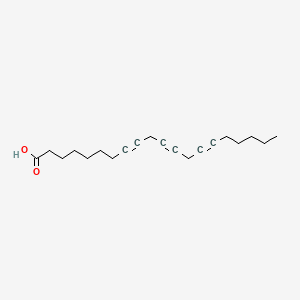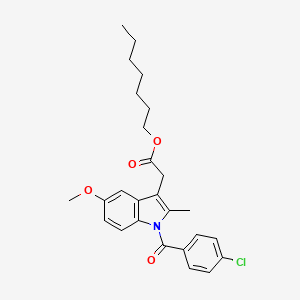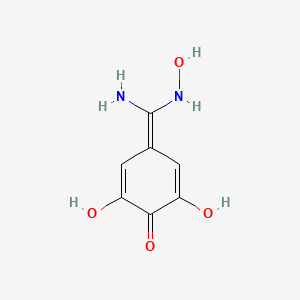
Siramesine
Übersicht
Beschreibung
Siramesine, also known as Lu 28-179, is a sigma receptor agonist that is selective for the sigma-2 subtype. It was initially developed by the pharmaceutical company H. Lundbeck for the treatment of anxiety and depression. clinical trials were discontinued due to a lack of efficacy in humans. Despite this, this compound has shown potential in various scientific research applications, including its use as an anticancer agent and in the study of sigma receptor activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Siramesine is used as a tool compound to study sigma receptor activity and its role in various biochemical pathways.
Biology: It has been shown to induce cell death in cancer cells through mechanisms involving lysosomal leakage and oxidative stress.
Medicine: this compound has demonstrated potential as an anticancer agent, particularly in overcoming multidrug resistance in cancer therapy. It has also been investigated for its anxiolytic and antidepressant effects.
Industry: The compound’s unique properties make it a candidate for repurposing in various industrial applications, including as an antifungal agent
Wirkmechanismus
Target of Action
Siramesine is a sigma receptor agonist, selective for the σ2 subtype . Sigma receptors are orphan receptors with unique drug-binding profiles . They are ubiquitously expressed in mammals with high levels found in the central nervous system and in cancer . The σ2 receptor subtype has been associated with cell proliferation and survival .
Mode of Action
It has been shown to trigger cell death in cancer cells . This compound can induce rapid cell death in a number of cell lines . In some cells, cell death was accompanied by caspase activation, rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, cardiolipin peroxidation, and typical apoptotic morphology .
Biochemical Pathways
This compound has been shown to affect several biochemical pathways. It induces cell death through destabilization of mitochondria . This destabilization leads to a rapid loss of MMP . It also causes an increase in lysosomal pH, reducing the lysosomal degradation potential as indicated by the accumulation of immature forms of cysteine cathepsins .
Pharmacokinetics
It is known that this compound can induce rapid cell death at concentrations above 20 µm . At concentrations below 15 µM, this compound triggers cell death after 2 days or later .
Result of Action
The result of this compound’s action is the induction of cell death, particularly in cancer cells . This cell death is induced by the destabilization of mitochondria and is independent of lysosomal membrane permeabilization and the release of cathepsins into the cytosol . This compound has been shown to produce anticancer properties both in vitro and in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. This suggests that the cellular environment and the presence of certain substances can influence the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
Siramesine interacts with various biomolecules, primarily through its action as a sigma-2 receptor agonist . The sigma-2 receptor is a protein that is overexpressed in several types of cancer cells . This compound’s interaction with this receptor is believed to be one of the key mechanisms behind its observed anticancer effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. This compound also causes tumor cell death and reduces secondary spheroid formation of patient-derived spheroid cultures .
Molecular Mechanism
This compound induces cell death through destabilization of mitochondria and is independent of lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol . It is unlikely that this compound acts exclusively through sigma-2 receptors, but rather through multiple molecular targets inside the cell .
Temporal Effects in Laboratory Settings
At concentrations below 15 μM, this compound triggers cell death after 2 days or later, which seems to be associated with a general metabolic and energy imbalance due to defects in the endocytic pathway, intracellular trafficking, and energy production .
Dosage Effects in Animal Models
In animal studies, this compound has been shown to produce anxiolytic and antidepressant effects
Metabolic Pathways
It is known that this compound can induce a rapid rise in the lysosomal pH, followed by lysosomal leakage and dysfunction .
Transport and Distribution
This compound is believed to be internalized, in part, by an endocytotic pathway
Subcellular Localization
The subcellular localization of sigma-2 receptors, which this compound interacts with, includes lysosomes, mitochondria, endoplasmic reticulum, and the plasma membrane
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Siramesin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Spiro[2-Benzofuran-1,4’-Piperidin]-Rest umfasst. Die wichtigsten Schritte umfassen die Bildung der Spiroverbindung und die anschließende Funktionalisierung, um die 4-Fluorphenyl- und Indolgruppen einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von Siramesin würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Kristallisation, Destillation und Chromatographie würden zur Reinigung des Endprodukts eingesetzt. Darüber hinaus müsste der Produktionsprozess den behördlichen Standards entsprechen, um die Sicherheit und Wirksamkeit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Siramesin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Siramesin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im Siramesinmolekül zu modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten an die Siramesin-Kernstruktur einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können .
4. Wissenschaftliche Forschungsanwendungen
Chemie: Siramesin wird als Werkzeugverbindung verwendet, um die Sigma-Rezeptor-Aktivität und ihre Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Es wurde gezeigt, dass es den Zelltod in Krebszellen induziert, durch Mechanismen, die lysosomale Leckage und oxidativen Stress beinhalten.
Medizin: Siramesin hat sich als potenzielles Antikrebsmittel erwiesen, insbesondere bei der Überwindung von Multiresistenz in der Krebstherapie. Es wurde auch auf seine anxiolytischen und antidepressiven Wirkungen untersucht.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Umnutzung in verschiedenen industriellen Anwendungen, darunter als Antimykotikum
5. Wirkmechanismus
Siramesin übt seine Wirkungen hauptsächlich durch seine Wirkung auf Sigma-2-Rezeptoren aus. Diese Rezeptoren sind an der Modulation der Zellproliferation und des Zellüberlebens beteiligt. Siramesin induziert den Zelltod, indem es lysosomale Membranen destabilisiert, was zu lysosomaler Leckage und der Freisetzung von Cathepsinen in das Zytoplasma führt. Dieser Prozess löst oxidativen Stress und anschließenden Zelltod aus. Zusätzlich beeinflusst Siramesin die mitochondriale Funktion, was zum Verlust des mitochondrialen Membranpotentials und zur Freisetzung von Cytochrom c führt, was die Apoptose weiter fördert .
Ähnliche Verbindungen:
Haloperidol: Ein weiterer Sigma-Rezeptor-Ligand mit antipsychotischen Eigenschaften.
Kokain: Bekannt für die Interaktion mit Sigma-Rezeptoren und wurde in Verbindung mit Siramesin untersucht.
Disulfiram: Ein Antikrebsmittel, das einige mechanistische Ähnlichkeiten mit Siramesin aufweist.
Einzigartigkeit von Siramesin: Siramesin ist einzigartig aufgrund seiner hohen Selektivität für Sigma-2-Rezeptoren und seiner Fähigkeit, den Zelltod durch lysosomale und mitochondriale Pfade zu induzieren. Im Gegensatz zu anderen Sigma-Rezeptor-Liganden hat Siramesin ein erhebliches Potenzial gezeigt, die Multiresistenz in der Krebstherapie zu überwinden, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Vergleich Mit ähnlichen Verbindungen
Haloperidol: Another sigma receptor ligand with antipsychotic properties.
Cocaine: Known to interact with sigma receptors and has been studied in conjunction with siramesine.
Disulfiram: An anticancer agent that shares some mechanistic similarities with this compound.
Uniqueness of this compound: this compound is unique due to its high selectivity for sigma-2 receptors and its ability to induce cell death through lysosomal and mitochondrial pathways. Unlike other sigma receptor ligands, this compound has shown significant potential in overcoming multidrug resistance in cancer therapy, making it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAONOGAGZNUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163810 | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147817-50-3 | |
| Record name | Siramesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147817-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siramesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siramesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIRAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)









